(R)-CE3F4 is classified as a tetrahydroquinoline derivative. It was identified through high-throughput screening methods aimed at discovering EPAC-specific inhibitors. The compound's structure includes critical functional groups that enhance its binding affinity and inhibitory action against EPAC1, specifically targeting its guanine nucleotide exchange activity towards Rap1, a small GTPase involved in various cellular processes .
The synthesis of (R)-CE3F4 involves several key steps that include the formation of the tetrahydroquinoline core, followed by specific modifications to introduce the necessary functional groups. The process typically begins with the preparation of a precursor compound, which is then subjected to formylation and bromination reactions to yield (R)-CE3F4.
The molecular structure of (R)-CE3F4 can be represented as follows:
The compound features:
Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly used to confirm the structure and purity of (R)-CE3F4, providing detailed insights into its stereochemistry and conformational dynamics .
(R)-CE3F4 primarily acts as an uncompetitive inhibitor of EPAC1, meaning it binds to an enzyme-substrate complex rather than competing with substrate binding directly. This mechanism allows it to effectively inhibit guanine nucleotide exchange activity without affecting protein kinase A activity.
Key reactions involving (R)-CE3F4 include:
The mechanism by which (R)-CE3F4 inhibits EPAC1 involves allosteric modulation rather than direct competition with cAMP or Rap1. Binding studies indicate that (R)-CE3F4 interacts with the cAMP-binding domain of EPAC1, altering its conformation in a way that reduces its activity without fully displacing cAMP from its binding site.
(R)-CE3F4 exhibits several notable physical and chemical properties:
These properties are essential for understanding how (R)-CE3F4 behaves in biological systems and during experimental procedures .
(R)-CE3F4 holds significant promise in various scientific applications:
Exchange Protein directly activated by cAMP 1 (EPAC1) is a critical intracellular sensor for cyclic adenosine monophosphate (cAMP), facilitating cAMP-dependent activation of Rap GTPases (Rap1/Rap2). Structurally, EPAC1 contains:
In the inactive state, the CNB domain intramolecularly suppresses the CDC25-HD. cAMP binding induces conformational reorganization, releasing autoinhibition and exposing the Rap-binding site. Recent research reveals that anionic membranes (e.g., phosphatidylserine/PIP2-containing) prime EPAC1 activation by:
This establishes EPAC1 as a membrane-proximal signaling hub integrating second messenger and lipid microdomain inputs to regulate cellular processes including adhesion, exocytosis, and gene expression.
Table 1: EPAC Isoforms and Functional Domains
Isoform | Domain Architecture | Key Expression Tissues | cAMP Affinity | |
---|---|---|---|---|
EPAC1 | CNB, DEP, REM, CDC25-HD | Cardiovascular system, Kidneys, CNS | ~3-4 µM | |
EPAC2 | CNB-A, CNB-B, DEP, REM, CDC25-HD | Pancreas, Brain, Adrenal glands | CNB-B: High affinity; CNB-A: Low affinity | [3] [7] |
Dysregulated EPAC1 signaling contributes to pathogenesis across multiple disease states through distinct mechanisms:
Altering L-type calcium channel (LTCC) kinetics to prolong action potential duration [7] [9]In heart failure models, EPAC1 activation increases susceptibility to atrial fibrillation by 300% [7].
Cancer Progression:EPAC1 drives tumor invasion and metastasis through:
Coordination with VEGF signaling in pathological angiogenesis [6]Pancreatic and breast cancers show elevated EPAC1 expression correlating with metastatic potential.
Neuropathic Pain:EPAC1 activation in nociceptors and spinal astrocytes underlies pain sensitization via:
Table 2: Disease Mechanisms Linked to EPAC1 Signaling
Disease Context | Key EPAC1-Driven Pathogenic Mechanisms | Functional Consequences | |
---|---|---|---|
Cardiac Arrhythmias | SR Ca²⁺ leak, LTCC dysregulation | Action potential prolongation, triggered activity | |
Cancer Metastasis | Integrin activation, MMP secretion | Enhanced invasion, angiogenic switching | |
Neuropathic Pain | Astrocyte activation, IENF loss, Cytokine release | Central sensitization, Spontaneous discharges | [2] [6] [7] |
(R)-CE3F4 (6-fluoro-5,7-dibromo-2-methyl-1-formyl-1,2,3,4-tetrahydroquinoline) emerged from high-throughput screening of a tetrahydroquinoline library using a fluorescence-based GEF assay. Key characteristics include:
Stereoselective Inhibition:The (R)-enantiomer exhibits 10-fold greater potency (IC₅₀ = 8.2 µM) than the (S)-enantiomer (IC₅₀ = 82 µM) in suppressing EPAC1-mediated Rap1 activation. This enantioselectivity arises from optimal steric complementarity between the (R)-configuration and a hydrophobic pocket in the EPAC1 CNB domain [3].
Unique Mechanism of Action:(R)-CE3F4 functions as an uncompetitive antagonist with respect to cAMP:
Specifically targets the activated EPAC1-cAMP complex [1] [5]
Membrane-Dependent Activity:Recent studies demonstrate (R)-CE3F4 preferentially inhibits membrane-primed EPAC1:
"CE3F4 targets only fully activated EPAC1 achieved through synergistic cAMP-membrane interactions" [5] This explains its superior cellular efficacy compared to biochemical assays using soluble domains.
Table 3: Biochemical Properties of (R)-CE3F4
Property | Characteristic | Experimental Evidence | |
---|---|---|---|
Inhibition Mechanism | Uncompetitive antagonist (cAMP-dependent) | Non-competitive with fluorescent cAMP analogs; Suppresses only agonist-activated EPAC1 | |
Binding Site | Hydrophobic groove adjacent to CNB domain | NMR chemical shift perturbations; Loss of activity with CNB domain deletion mutants | |
Isoform Selectivity | 5-8 fold preference for EPAC1 over EPAC2 | Reduced inhibition of EPAC2-mediated RapGEF activity (ΔCNB-A mutants unaffected) | [1] [3] [5] |
(R)-CE3F4 has become an indispensable tool for dissecting EPAC1-specific functions in complex cAMP signaling networks, overcoming limitations of genetic approaches and non-selective cAMP analogs. Its unique mechanism provides a template for developing isoform-selective EPAC modulators with therapeutic potential.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 62968-45-0
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9